Cas no 2137944-15-9 (Cyclopentanesulfonamide, N-[2-(methylamino)ethyl]-N-(1-methylethyl)-)
![Cyclopentanesulfonamide, N-[2-(methylamino)ethyl]-N-(1-methylethyl)- structure](https://ja.kuujia.com/scimg/cas/2137944-15-9x500.png)
Cyclopentanesulfonamide, N-[2-(methylamino)ethyl]-N-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
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- Cyclopentanesulfonamide, N-[2-(methylamino)ethyl]-N-(1-methylethyl)-
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- インチ: 1S/C11H24N2O2S/c1-10(2)13(9-8-12-3)16(14,15)11-6-4-5-7-11/h10-12H,4-9H2,1-3H3
- InChIKey: WWZWPDKYXIDFJM-UHFFFAOYSA-N
- SMILES: C1(S(N(CCNC)C(C)C)(=O)=O)CCCC1
Cyclopentanesulfonamide, N-[2-(methylamino)ethyl]-N-(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-692313-1.0g |
N-[2-(methylamino)ethyl]-N-(propan-2-yl)cyclopentanesulfonamide |
2137944-15-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-692313-5.0g |
N-[2-(methylamino)ethyl]-N-(propan-2-yl)cyclopentanesulfonamide |
2137944-15-9 | 5.0g |
$3935.0 | 2023-03-10 | ||
Enamine | EN300-692313-0.5g |
N-[2-(methylamino)ethyl]-N-(propan-2-yl)cyclopentanesulfonamide |
2137944-15-9 | 0.5g |
$1302.0 | 2023-03-10 | ||
Enamine | EN300-692313-2.5g |
N-[2-(methylamino)ethyl]-N-(propan-2-yl)cyclopentanesulfonamide |
2137944-15-9 | 2.5g |
$2660.0 | 2023-03-10 | ||
Enamine | EN300-692313-10.0g |
N-[2-(methylamino)ethyl]-N-(propan-2-yl)cyclopentanesulfonamide |
2137944-15-9 | 10.0g |
$5837.0 | 2023-03-10 | ||
Enamine | EN300-692313-0.1g |
N-[2-(methylamino)ethyl]-N-(propan-2-yl)cyclopentanesulfonamide |
2137944-15-9 | 0.1g |
$1195.0 | 2023-03-10 | ||
Enamine | EN300-692313-0.25g |
N-[2-(methylamino)ethyl]-N-(propan-2-yl)cyclopentanesulfonamide |
2137944-15-9 | 0.25g |
$1249.0 | 2023-03-10 | ||
Enamine | EN300-692313-0.05g |
N-[2-(methylamino)ethyl]-N-(propan-2-yl)cyclopentanesulfonamide |
2137944-15-9 | 0.05g |
$1140.0 | 2023-03-10 |
Cyclopentanesulfonamide, N-[2-(methylamino)ethyl]-N-(1-methylethyl)- 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
Cyclopentanesulfonamide, N-[2-(methylamino)ethyl]-N-(1-methylethyl)-に関する追加情報
Comprehensive Overview of Cyclopentanesulfonamide, N-[2-(methylamino)ethyl]-N-(1-methylethyl)- (CAS No. 2137944-15-9)
Cyclopentanesulfonamide, N-[2-(methylamino)ethyl]-N-(1-methylethyl)- (CAS No. 2137944-15-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This sulfonamide derivative is characterized by its unique cyclopentane ring structure and N-substituted functional groups, making it a valuable intermediate in drug discovery and development. Researchers are particularly interested in its potential applications as a bioactive scaffold for targeting various biological pathways.
The molecular structure of Cyclopentanesulfonamide, N-[2-(methylamino)ethyl]-N-(1-methylethyl)- features a sulfonamide moiety attached to a cyclopentane ring, with additional methylaminoethyl and isopropyl substituents. This configuration contributes to its distinct physicochemical properties, including moderate solubility in organic solvents and stability under standard laboratory conditions. The compound's molecular weight and logP value suggest favorable pharmacokinetic properties for potential therapeutic applications.
Recent studies have explored the use of Cyclopentanesulfonamide derivatives in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. The compound's structural flexibility allows for various modifications, enabling researchers to fine-tune its biological activity. This has led to increased interest in structure-activity relationship (SAR) studies involving this chemical class, with several patent applications filed in recent years.
The synthesis of Cyclopentanesulfonamide, N-[2-(methylamino)ethyl]-N-(1-methylethyl)- typically involves multi-step organic reactions, starting from cyclopentanesulfonyl chloride and proceeding through sequential amidation and alkylation steps. Process optimization has focused on improving yield and purity while reducing environmental impact, aligning with the growing demand for green chemistry approaches in pharmaceutical manufacturing.
Analytical characterization of this compound employs advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's identity and purity, which are critical for research applications. The availability of high-purity Cyclopentanesulfonamide, N-[2-(methylamino)ethyl]-N-(1-methylethyl)- has facilitated its use in high-throughput screening programs for drug discovery.
In the pharmaceutical industry, there is growing interest in sulfonamide-based compounds like this one due to their diverse biological activities. Researchers are investigating potential applications in areas such as central nervous system (CNS) disorders, metabolic diseases, and inflammatory conditions. The compound's blood-brain barrier permeability characteristics make it particularly interesting for neuropharmacological research.
The market for specialized pharmaceutical intermediates like Cyclopentanesulfonamide, N-[2-(methylamino)ethyl]-N-(1-methylethyl)- has been expanding, driven by increased R&D investment in novel drug development. Custom synthesis services and contract research organizations frequently request this compound, reflecting its importance in modern drug discovery pipelines. The global demand for high-purity research chemicals continues to grow, with this sulfonamide derivative representing an important niche product.
Quality control standards for Cyclopentanesulfonamide, N-[2-(methylamino)ethyl]-N-(1-methylethyl)- typically require ≥98% purity, with strict limits on residual solvents and impurities. Storage recommendations generally suggest keeping the compound at room temperature in a dry environment, protected from light. These specifications ensure the material's stability for research use over extended periods.
Future research directions for Cyclopentanesulfonamide derivatives may include exploration of their potential in targeted drug delivery systems and prodrug development. The compound's chemical properties make it amenable to various modifications that could enhance its therapeutic potential or improve its pharmacological profile. Ongoing studies continue to uncover new possibilities for this versatile chemical scaffold in biomedical applications.
For researchers working with Cyclopentanesulfonamide, N-[2-(methylamino)ethyl]-N-(1-methylethyl)-, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as hazardous under standard regulations, good laboratory practices recommend careful management of all chemical substances. Material Safety Data Sheets (MSDS) should be consulted for specific handling and disposal guidelines.
The scientific literature contains numerous references to cyclopentane-containing compounds and their biological activities, providing context for understanding the potential of this particular sulfonamide derivative. Comparative studies with structurally related molecules help elucidate the unique features of N-[2-(methylamino)ethyl]-N-(1-methylethyl) substitution and its impact on molecular interactions.
In conclusion, Cyclopentanesulfonamide, N-[2-(methylamino)ethyl]-N-(1-methylethyl)- (CAS No. 2137944-15-9) represents an important building block in modern medicinal chemistry. Its combination of structural features and synthetic accessibility makes it valuable for pharmaceutical research and development. As the understanding of sulfonamide pharmacology continues to evolve, this compound and its derivatives are likely to play an increasingly significant role in the discovery of novel therapeutic agents.
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